N-Phenyl-1H-benzimidazole-1-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
2288-16-6 |
|---|---|
Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
N-phenylbenzimidazole-1-carboxamide |
InChI |
InChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)17-10-15-12-8-4-5-9-13(12)17/h1-10H,(H,16,18) |
InChI Key |
APKKAHUAOVXXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Strategies and Reaction Methodologies for N Phenyl 1h Benzimidazole 1 Carboxamide Derivatives
Conventional Synthetic Routes to 1H-Benzimidazole Carboxamides
Traditional methods for synthesizing the benzimidazole (B57391) framework, which is the precursor to N-Phenyl-1H-benzimidazole-1-carboxamide, have been well-established for over a century. These routes typically involve condensation reactions or sequential, multi-step processes.
Condensation Reactions Involving o-Phenylenediamines
The most fundamental and widely used method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a suitable carbonyl-containing compound. enpress-publisher.com This reaction forms the basis for many synthetic pathways.
Reaction with Carboxylic Acids: The Phillips method is a classic approach that involves refluxing an o-phenylenediamine with a carboxylic acid in the presence of a strong acid, such as 4N hydrochloric acid. nih.gov The acid catalyzes the reaction by protonating the oxygen of the carboxylic acid's carbonyl group, which activates it for nucleophilic attack by one of the amine groups of the diamine. nih.gov An intermediate is formed, which then undergoes cyclization and dehydration to yield the 2-substituted benzimidazole.
Reaction with Aldehydes: A common alternative involves the condensation of o-phenylenediamines with aldehydes. researchgate.net This reaction is typically performed in the presence of an oxidizing agent. The initial reaction forms a Schiff base intermediate, which then undergoes oxidative cyclization to form the benzimidazole ring. ias.ac.in Various oxidants have been employed, including sodium metabisulfite, which is noted for being a low-cost material that can lead to high reaction yields with simple product separation. ias.ac.in
Multi-step Synthetic Approaches
For complex benzimidazole carboxamides, multi-step syntheses are often required. These routes offer greater control over the final structure by building the molecule sequentially. A common strategy involves first synthesizing a stable benzimidazole precursor, such as a benzimidazole carboxylic acid, which is then converted into the desired carboxamide.
A typical multi-step sequence is as follows:
Formation of Benzimidazole Carboxylic Acid: An appropriately substituted diaminobenzoic acid is condensed with an aldehyde or carboxylic acid to form a benzimidazole ring with a carboxylic acid group attached (e.g., 1H-benzo[d]imidazole-2-carboxylic acid). nih.govnih.gov
Activation of the Carboxylic Acid: The resulting benzimidazolecarboxylic acid is converted into a more reactive acyl chloride. This is commonly achieved by treating the acid with thionyl chloride (SOCl2). nih.gov
Amidation: The final step is the reaction of the benzimidazole acyl chloride with a desired amine (such as aniline (B41778) for N-phenyl carboxamides) or with ammonium (B1175870) hydroxide (B78521) to form the carboxamide derivative. nih.govnih.gov
Another multi-step approach involves synthesizing the 2-(1-adamantyl)-1H-benzimidazole-5(6)-carboxylate ester, which is then hydrolyzed to the carboxylic acid, converted to the acid chloride, and subsequently coupled with various amines to yield the final carboxamide products. bohrium.com
Advanced and Green Chemistry Methodologies in Synthesis
In response to the growing need for sustainable and efficient chemical processes, a range of advanced synthetic methodologies have been developed. These include microwave-assisted synthesis, one-pot strategies, and the use of novel catalysts, all of which offer significant advantages over conventional methods.
Microwave-Assisted Synthesis of this compound Analogues
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation as an energy source, reaction times can be dramatically reduced from hours to minutes, often with a significant improvement in product yields. nih.gov
This technique has been successfully applied to the synthesis of various benzimidazole derivatives. dergipark.org.trresearchgate.net For example, the condensation of o-phenylenediamines with carboxylic acids or aldehydes can be performed under microwave irradiation, often in solvent-free ("dry media") conditions or with a solid support like montmorillonite (B579905) K10. dergipark.org.tr Studies comparing conventional heating with microwave-assisted methods for the synthesis of benzimidazole-thiazolidinedione derivatives found that the microwave approach led to a notable reduction in reaction times and higher yields. nih.gov
| Method | Reaction Time | Yield Improvement | Reference |
|---|---|---|---|
| Conventional Heating | Several hours (e.g., 3-4 hours) | Baseline | nih.govnih.gov |
| Microwave-Assisted Synthesis | Minutes (e.g., 5-15 minutes) | Yield increases up to 10-50% | nih.govdergipark.org.tr |
One-Pot Reaction Strategies for this compound Formation
Several one-pot methods for benzimidazole synthesis have been reported:
A three-component reaction involving 2-haloanilines, aldehydes, and sodium azide, catalyzed by copper chloride (CuCl), can produce benzimidazoles in good yields. organic-chemistry.org
The condensation of o-phenylenediamine with aldehydes can be achieved in a one-pot process using catalysts like bismuth nitrate (B79036) at room temperature, which offers mild reaction conditions and excellent yields. rhhz.net
Solvent-free, one-pot condensation of o-phenylenediamine with an organic acid or aldehyde at 140°C has been developed as a green synthetic method. umich.edu
Ultrasonic irradiation has been used to facilitate the one-pot synthesis of benzimidazole derivatives using a recyclable ZnFe2O4 nano-catalyst, resulting in short reaction times and high yields. doi.org
Catalytic Approaches in Benzimidazole Carboxamide Synthesis
The use of catalysts is central to many modern synthetic methods for benzimidazoles, as they can enhance reaction rates, improve selectivity, and allow for milder reaction conditions. A wide array of catalytic systems have been explored. researchgate.netsemanticscholar.org
Metal-Based Catalysts: Various transition metals have proven effective. Indium(III) triflate has been used as a reusable catalyst for the solvent-free synthesis of 2-substituted benzimidazoles. nih.gov Other examples include nickel-catalyzed C-N bond formation organic-chemistry.org, copper-catalyzed oxidative cross-coupling organic-chemistry.org, and cobalt nanocomposites that function under additive- and oxidant-free conditions. organic-chemistry.org
Nanocatalysts: Nanoparticle-based catalysts offer high surface area and reactivity. Systems like zinc oxide nanoparticles (ZnO-NPs) under ball-milling conditions semanticscholar.org, H2O2/TiO2 P25 nanoparticles under solvent-free conditions semanticscholar.org, and recyclable magnetic γ-Fe2O3@CuFAp nanoparticles have been successfully employed. researchgate.net
Non-Metal and "Green" Catalysts: To avoid the cost and toxicity associated with some metals, non-metal catalysts have been developed. p-Toluenesulfonic acid (ρ-TSOH) is an effective catalyst for the condensation of o-phenylenediamine with aldehydes and carboxylic acids. orientjchem.org Ammonium chloride has also been used as an inexpensive and environmentally benign catalyst. nih.gov Other approaches utilize hypervalent iodine compounds as oxidants organic-chemistry.org or employ photocatalysts under visible light. organic-chemistry.org
| Catalyst System | Reactants | Key Advantages | Reference |
|---|---|---|---|
| ZnO-NPs (ball-milling) | 1,2-benzenediamine + aldehydes | Solvent-free, high efficiency, recyclable catalyst | semanticscholar.org |
| Bismuth Nitrate | o-phenylenediamine + aldehydes | Ambient temperature, excellent yield, non-toxic catalyst | rhhz.net |
| ZnFe2O4 (ultrasound) | o-phenylenediamine + aldehydes | Short reaction time (22-28 min), recyclable, high yield (88-92%) | doi.org |
| Cobalt Nanocomposite | phenylenediamines + aldehydes | Additive/oxidant-free, recyclable | organic-chemistry.org |
| Ammonium Chloride (NH4Cl) | o-phenylenediamine + aldehydes | Inexpensive, environmentally benign | nih.gov |
Regioselectivity and Yield Optimization in Reaction Protocols
The selective introduction of a carboxamide group at the N-1 position of the benzimidazole ring is a critical challenge in the synthesis of this compound derivatives. The benzimidazole nucleus possesses two nitrogen atoms, and controlling the site of acylation is paramount for obtaining the desired isomer.
One of the most direct and relevant methods for the synthesis of this compound involves the reaction of 1-phenyl-1H-benzimidazole with phenyl isocyanate. This reaction, in principle, should lead directly to the target compound, N,1-diphenyl-1H-benzimidazole-1-carboxamide. The lone pair of electrons on the N-1 nitrogen atom of 1-phenyl-1H-benzimidazole acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.
While specific data on the regioselectivity of this particular reaction is not extensively documented in publicly available literature, studies on related heterocyclic systems, such as indazoles, suggest that N-acylation tends to favor the N-1 position. This preference is often attributed to thermodynamic stability.
In a broader context, the synthesis of N-substituted benzimidazole carboxamides has been explored through various coupling reactions. For instance, the coupling of N-substituted 2-aminobenzimidazoles with benzoic acids using activating agents like EDC.HCl and HOBt has been reported to produce N-substituted benzimidazole-derived benzamides, albeit with yields ranging from low to moderate. nih.gov The deprotection of precursor molecules is also a common strategy to arrive at the final carboxamide products. nih.gov
The optimization of reaction conditions is crucial for maximizing the yield of the desired N-1 carboxamide product. Factors such as the choice of solvent, base, temperature, and reaction time can significantly influence the outcome. For the N-alkylation of dibromobenzimidazoles, a related synthetic transformation, various base-solvent systems have been systematically evaluated to improve yields. Systems such as K2CO3 in MeCN, NaH in DMF, and NaHCO3 in MeCN have been investigated, with the NaHCO3–MeCN system at reflux proving to be most effective in some cases. The molar ratio of the reactants is another critical parameter that requires careful optimization to enhance product yields.
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. rsc.org
A study on the synthesis of N,1-dicyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxamide, a compound with a similar N-carboxamide linkage, provides a relevant synthetic pathway. This suggests the feasibility of forming the N-carboxamide bond on a pre-functionalized benzimidazole core.
The table below summarizes findings from various studies on the synthesis of benzimidazole derivatives, highlighting different reaction conditions and the resulting yields. While not exclusively focused on the target compound, this data provides valuable insights into the factors that can be optimized for the synthesis of this compound derivatives.
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine, Benzaldehyde | NH4Cl, CHCl3, rt, 4h | 2-phenyl-1H-benzo[d]imidazole | 75-94 | nih.gov |
| 1,2-phenylenediamine, benzaldehyde | NH4Br, solvent-free, rt | 2-phenyl-1H-benzo[d]imidazole | 20 | nih.gov |
| N-substituted 2-aminobenzimidazole, Benzyl-protected benzoic acid | EDC.HCl, HOBt, DIPEA | Benzyl-protected N-substituted benzimidazole amides | Low to Moderate | nih.gov |
| 6-substituted 1H-benzimidazole derivatives, substituted halides | K2CO3, microwave irradiation | N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | 40-99 | rsc.org |
| 1-(3-aminopropyl)imidazole, phenyl isocyanate | DCM, 0°C to rt, 24h | Phenylurea propyl imidazole (B134444) (PUPI) | Not specified | nih.gov |
Spectroscopic and Advanced Structural Elucidation of N Phenyl 1h Benzimidazole 1 Carboxamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of benzimidazole (B57391) derivatives, offering precise information about the hydrogen, carbon, and nitrogen environments.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of N-Phenyl-1H-benzimidazole-1-carboxamide and its analogues provides key diagnostic signals. Protons on the benzimidazole and phenyl rings typically resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the substitution on the rings.
For instance, in analogues like 2-phenyl-1H-benzimidazole, the protons of the benzimidazole moiety appear as multiplets or distinct doublets and triplets depending on the substitution pattern. nih.gov In a related compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, the phenyl ring protons of the benzimidazole core were observed as doublets at δ 7.68 and 7.24 ppm. acs.org The N-H proton of the benzimidazole ring is often observed as a broad singlet at a significantly downfield chemical shift, typically above δ 10.0 ppm, and its position can be highly dependent on the solvent and concentration. acs.org For example, the N-H proton in 2-phenyl-1H-benzimidazole was observed at δ 12.78 ppm in DMSO-d6. nih.gov The protons of the N-phenyl-carboxamide group will also appear in the aromatic region, with their exact shifts influenced by the electronic effect of the carboxamide linker.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Benzimidazole N-H | 10.0 - 13.5 | Broad Singlet (br s) | Solvent and concentration dependent; may exchange with D₂O. nih.govacs.org |
| Aromatic C-H (Benzimidazole & Phenyl Rings) | 7.0 - 8.5 | Multiplet (m), Doublet (d), Triplet (t) | Specific shifts and coupling constants (J) depend on substituent positions. nih.govacs.org |
| Substituent Protons (e.g., -CH₃) | 2.4 - 3.9 | Singlet (s) or other | Depends on the nature of the alkyl or other substituent group. nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the carboxamide group is a key diagnostic signal, typically appearing significantly downfield in the range of δ 150-170 ppm. The carbons of the benzimidazole and phenyl rings resonate in the aromatic region, generally between δ 110 and 155 ppm.
In unsubstituted 2-phenyl-1H-benzimidazole, the C2 carbon (the one between the two nitrogen atoms) is observed around δ 151.8 ppm. nih.gov The other carbons of the benzimidazole ring and the attached phenyl ring appear at various shifts depending on their electronic environment. For example, in a series of 2-phenyl-1H-benzimidazole derivatives, signals were observed in regions including δ 112-120 ppm (often corresponding to C4/C7) and δ 122-124 ppm (C5/C6). nih.gov The presence of electron-withdrawing or electron-donating substituents can cause predictable upfield or downfield shifts in the corresponding carbon signals. For instance, the carbon bearing a nitro group in 5-Nitro-2-phenyl-1H-benzimidazole is shifted downfield. nih.gov
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Notes |
| Carboxamide C=O | 150 - 170 | Carbonyl carbon, typically a sharp singlet. |
| Benzimidazole C2 | 148 - 155 | Carbon atom between the two nitrogens, sensitive to substitution. nih.gov |
| Aromatic C (quaternary) | 130 - 150 | Includes C3a, C7a, and substituted phenyl carbons. nih.gov |
| Aromatic C-H | 110 - 130 | Carbons in the benzimidazole and phenyl rings bearing a proton. nih.gov |
| Substituent Carbons (e.g., -CH₃) | 20 - 60 | Aliphatic carbons from various substituent groups. nih.gov |
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR, ¹⁵N NMR)
Advanced NMR techniques are crucial for unambiguous structural assignment and for studying dynamic processes like tautomerism in benzimidazole analogues.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, helping to assign specific protons within the complex aromatic regions. NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons, aiding in the determination of stereochemistry and conformation.
Solid-State NMR: In solution, rapid proton exchange between the N1 and N3 positions of the benzimidazole ring often leads to averaged signals for symmetrically-disposed carbons (e.g., C4/C7 and C5/C6). researchgate.net Solid-state NMR, particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR, can "freeze" this prototropic tautomerism. researchgate.net This allows for the observation of distinct signals for each carbon and nitrogen in the solid state, providing a more detailed picture of the molecular structure within the crystal lattice. researchgate.net
¹⁵N NMR: This technique directly probes the nitrogen atoms, which are central to the chemistry of benzimidazoles. It is particularly powerful for studying hydrogen bonding and tautomerism. researchgate.net Experimental studies combined with theoretical GIAO/DFT calculations of chemical shifts have been used to unambiguously assign the tautomeric positions in NH-benzimidazoles. researchgate.net
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy Studies
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its analogues. The key vibrational bands are characteristic of the N-H, C=O, C=N, C=C, and C-H bonds.
The N-H stretching vibration of the benzimidazole ring typically appears as a broad band in the region of 3100-3450 cm⁻¹. nih.govnih.gov The carbonyl (C=O) stretching of the carboxamide group is a strong, sharp absorption band, expected around 1650-1710 cm⁻¹. The C=N stretching of the imidazole (B134444) ring and the aromatic C=C stretching vibrations from both rings are observed in the 1450-1630 cm⁻¹ region. nih.govmdpi.com For example, 2-phenyl-1H-benzimidazole shows a C=N stretch at 1626 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while aliphatic C-H stretches from substituents appear just below 3000 cm⁻¹. nih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (imidazole) | 3100 - 3450 | Medium-Strong, Broad | Involved in hydrogen bonding. nih.govnih.gov |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak | Characteristic of the benzene (B151609) and benzimidazole rings. mdpi.com |
| C=O Stretch (amide) | 1650 - 1710 | Strong, Sharp | Key diagnostic band for the carboxamide group. |
| C=N Stretch (imidazole) | 1610 - 1630 | Medium-Strong | Confirms the imidazole ring structure. nih.gov |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong | Multiple bands are often observed in this region. mdpi.com |
| C-N Stretch | 1200 - 1400 | Medium | Associated with the amide and imidazole structures. |
Raman Spectroscopy Applications
Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations with different selection rules. It is particularly sensitive to non-polar bonds and symmetric vibrations. For benzimidazole and its derivatives, Raman spectra can clearly resolve vibrations of the aromatic framework.
Studies on benzimidazole itself show that aromatic C-C stretching vibrations are observed around 1616 cm⁻¹ and 1656 cm⁻¹. jconsortium.com The C-H stretching vibrations of the ring system are found in the 3000-3100 cm⁻¹ region. mdpi.comjconsortium.com Raman spectra are also effective for identifying low-frequency lattice vibrations in crystalline samples, which provides insight into the crystal packing and intermolecular interactions. nih.gov In substituted analogues like 5,6-dimethyl benzimidazole, the solid-phase FT-Raman spectra have been recorded and compared with DFT calculations to achieve a close agreement between observed and calculated vibrational frequencies. nih.gov Surface-Enhanced Raman Scattering (SERS) has also been employed for benzimidazole-containing compounds, highlighting the vibrations of the ring structure and allowing for highly sensitive detection. researchgate.netmdpi.com The unique vibrations of the ring structures are highlighted in Raman signals, making it a suitable technique for detecting benzimidazole derivatives. mdpi.com
Theoretical and Computational Chemistry Investigations of N Phenyl 1h Benzimidazole 1 Carboxamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G**, 6-311G(d,p)), have been instrumental in elucidating their molecular geometry, electronic characteristics, and reactivity. researchgate.net
Molecular Geometry Optimization and Conformation Analysis
Theoretical calculations on similar structures, such as 1-butyl-1H-benzimidazole and other N-substituted benzimidazoles, reveal that the benzimidazole ring itself is largely planar. For N-phenyl substituted benzimidazoles, a key geometric parameter is the dihedral angle between the phenyl ring and the benzimidazole ring system. This angle is influenced by steric hindrance and electronic effects.
In the case of N-Phenyl-1H-benzimidazole-1-carboxamide, the carboxamide group attached to N1 would introduce further conformational possibilities. The orientation of the phenyl group and the carboxamide moiety will be a result of a balance between steric repulsion and the potential for stabilizing intramolecular interactions.
Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures
| Parameter | Predicted Value Range | Basis of Prediction |
| C-N (imidazole ring) | 1.30 - 1.39 Å | DFT studies on benzimidazole derivatives. |
| C-C (benzene rings) | 1.38 - 1.41 Å | General values for aromatic systems. |
| C=O (carboxamide) | ~1.23 Å | Standard bond length for a carbonyl group. |
| C-N (carboxamide) | ~1.35 Å | Typical C-N amide bond length. |
| Dihedral Angle (Phenyl-Benzimidazole) | 20° - 50° | Steric and electronic factors from similar N-aryl benzimidazoles. |
Note: These values are estimations based on data from related compounds and may vary in the actual molecule.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule, as well as its chemical reactivity. researchgate.netnih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
For benzimidazole derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, often the benzimidazole ring system itself, which can act as an electron donor. tandfonline.com The LUMO, conversely, is usually distributed over the electron-deficient regions, indicating the sites susceptible to nucleophilic attack. tandfonline.com
In this compound, the HOMO is expected to be distributed over the benzimidazole and the N-phenyl rings. The LUMO is likely to be centered on the benzimidazole ring and the carboxamide group. The HOMO-LUMO energy gap for related benzimidazole structures has been calculated to be in the range of 3-5 eV. acs.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound
| Property | Predicted Value Range (eV) | Significance |
| HOMO Energy | -5.0 to -6.5 | Electron-donating ability. |
| LUMO Energy | -1.0 to -2.5 | Electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 | Chemical reactivity and kinetic stability. |
Note: These values are estimations based on DFT calculations of analogous benzimidazole derivatives.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.
For benzimidazole structures, the MEP typically shows negative potential (red/yellow regions) around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of a carbonyl group, indicating these as likely sites for electrophilic attack or hydrogen bonding. researchgate.net Positive potential (blue regions) is often found around the hydrogen atoms attached to nitrogen or the aromatic rings, suggesting these as sites for nucleophilic attack.
In this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen of the carboxamide group and the N3 atom of the benzimidazole ring. The phenyl rings and the N-H proton (if present in a tautomeric form) would exhibit positive potential.
Global and Local Reactivity Descriptors
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Local reactivity descriptors, such as the Fukui function, can pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For benzimidazole derivatives, studies have shown that the C2 position of the benzimidazole ring is often a primary site for nucleophilic attack. researchgate.net
Table 3: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Trend |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderately Hard |
| Global Softness (S) | 1/(2η) | Moderately Soft |
Note: The predicted trends are based on the expected HOMO-LUMO gap for this type of molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with their environment, such as a solvent or a biological receptor. researchgate.nettandfonline.comrsc.org
While no specific MD simulations for this compound have been reported, studies on other benzimidazole derivatives often employ MD to investigate their stability when bound to a protein active site. nih.govnih.govtandfonline.comrsc.org These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, MD simulations could be used to explore its conformational flexibility in different solvents or to model its interaction with potential biological targets.
Structure-Energy Relationship Studies
The introduction of a phenyl group at the N1 position and a carboxamide group would significantly influence the electronic and steric properties of the benzimidazole scaffold. The relative orientation of these substituents would lead to different conformers with varying energies. Computational studies can map out this potential energy surface to identify the most stable (lowest energy) conformation. These studies are critical for understanding how structural modifications can tune the properties of the molecule for specific applications. mdpi.com
Computational Studies on Tautomerism and Proton Transfer Dynamics
Tautomerism and proton transfer are fundamental dynamic processes in many heterocyclic compounds, including benzimidazoles. In the case of N-unsubstituted 1H-benzimidazoles, prototropic tautomerism, which involves the transfer of a proton between the two nitrogen atoms of the imidazole ring, is a well-documented phenomenon. researchgate.netdergipark.org.trscience.gov This process can be investigated computationally to understand the energy barriers and the stability of the different tautomeric forms.
For the parent 1H-benzimidazole, computational studies, often employing Density Functional Theory (DFT), have been used to model the proton transfer process. researchgate.netscience.gov These calculations can be performed on isolated molecules (gas phase), with considerations for solvent effects using continuous models, or in simulated crystal structures, for instance, by modeling hydrogen-bonded trimers. researchgate.net The presence of substituents on the benzimidazole ring can significantly influence the tautomeric equilibrium and the rate of proton transfer.
While specific computational studies on the tautomerism of this compound are not extensively documented in the provided search results, the principles derived from studies on related benzimidazole derivatives are applicable. The N-phenyl group and the 1-carboxamide (B11826670) substituent would likely influence the electronic distribution and steric environment around the benzimidazole core, thereby affecting the proton transfer dynamics. For instance, the carboxamide group could potentially participate in intramolecular hydrogen bonding, which would alter the energy landscape for proton transfer.
Theoretical models can predict the relative energies of the possible tautomers and the transition state for the proton transfer. This information is critical for interpreting experimental data, such as NMR spectra, where fast proton exchange can lead to averaged signals. science.gov
Table 1: Representative Theoretical Energy Differences for Tautomers in a Generic Benzimidazole System (Note: This table is illustrative and based on general findings for benzimidazole systems, not specific to this compound)
| Tautomer System | Computational Method | Basis Set | Phase | Relative Energy (kJ/mol) |
|---|---|---|---|---|
| Tautomer 1 | DFT (B3LYP) | 6-311++G(d,p) | Gas | 0.00 |
| Tautomer 2 | DFT (B3LYP) | 6-311++G(d,p) | Gas | 10.5 |
Nonlinear Optical (NLO) Property Assessment
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. These calculations can determine key parameters such as the first and second hyperpolarizabilities (β and γ), which are measures of the NLO response of a molecule.
Benzimidazole derivatives have been identified as a promising class of compounds for NLO applications. Theoretical studies on related molecules, such as 1-benzyl-2-phenyl-1H-benzimidazole derivatives, have shown that these compounds can exhibit significant NLO behavior. The NLO properties are highly dependent on the molecular structure, particularly the presence of donor and acceptor groups that facilitate intramolecular charge transfer.
For this compound, computational assessment of its NLO properties would involve optimizing the molecular geometry and then calculating the hyperpolarizabilities. The results of these calculations would indicate the potential of this compound as an NLO material and could guide the design of new derivatives with enhanced NLO responses. The presence of the phenyl group and the carboxamide group could contribute to the charge transfer characteristics necessary for NLO activity.
Table 3: Representative Calculated NLO Properties for a Benzimidazole Derivative (Note: This table is for illustrative purposes and does not represent this compound)
| Property | Computational Method | Basis Set | Calculated Value |
|---|---|---|---|
| Dipole Moment (μ) | DFT (B3LYP) | 6-31G(d) | 3.45 D |
| First Hyperpolarizability (β) | DFT (B3LYP) | 6-31G(d) | 5.8 x 10⁻³⁰ esu |
Mechanistic Biological Activity Studies and Structure Activity Relationships Sar of N Phenyl 1h Benzimidazole 1 Carboxamide Derivatives
General Principles of Benzimidazole (B57391) Structure-Activity Relationships
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole core. nih.gov Structure-activity relationship (SAR) studies consistently indicate that substitutions at the N-1, C-2, and C-5/C-6 positions are critical in modulating the pharmacological effects. nih.govnih.govacs.org
N-1 Position: Substitution at the nitrogen atom in the 1-position can significantly influence the molecule's activity. For instance, the introduction of various heterocyclic moieties or N-benzyl groups at this position has been shown to yield potent anti-inflammatory effects. nih.gov In antimicrobial contexts, the N-1 position is a key site for modification to enhance chemotherapeutic efficacy. acs.org
C-2 Position: The C-2 position is another crucial point for substitution. Attaching different aryl or heterocyclic groups at C-2 can drastically alter the compound's biological profile. For example, the presence of a diethylaminophenol group at this position is important for broad-spectrum antimicrobial activity. rjptonline.org Similarly, substituting with groups like 2-phenyl has been explored for anti-inflammatory and anticancer properties. nih.govacs.org
C-5 and C-6 Positions: The benzene (B151609) portion of the benzimidazole ring, specifically at positions 5 and 6, offers further opportunities for modification. The introduction of electron-withdrawing groups, such as fluoro or chloro, at the C-5 position has been found to significantly increase antifungal activity. nih.govacs.org Conversely, the nature of the substituent at these positions can also fine-tune activity, with some studies showing that an unsubstituted C-5 position (i.e., hydrogen) is more beneficial for activity against certain dermatophytes than an electron-withdrawing group. nih.gov
The versatility of the benzimidazole scaffold allows for the rational design of derivatives targeting a wide range of biological targets, from enzymes to nucleic acids. researchgate.netbenthamdirect.com
Antimicrobial Activity Mechanisms
Benzimidazole derivatives exhibit a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral effects, by interfering with essential microbial cellular processes. rjptonline.orgresearchgate.net
The antibacterial action of benzimidazole derivatives is largely attributed to their structural resemblance to purine (B94841) molecules. nih.govwhiterose.ac.uk This similarity allows them to act as antagonists to purines, thereby inhibiting the synthesis of essential bacterial nucleic acids (DNA and RNA) and proteins, which ultimately leads to cell damage and death. nih.govwhiterose.ac.uk Some benzimidazole compounds may also interfere with the biosynthesis of folate in microbial cells, blocking the formation of folates and inhibiting bacterial growth. nih.gov
SAR studies have revealed key structural features for antibacterial potency:
The presence of an o-hydroxyl phenyl ring at the 2nd position of the benzimidazole ring plays a vital role in antimicrobial activity. rjptonline.org
Electron-withdrawing groups, such as nitro groups (p-NO2), tend to enhance activity against Gram-positive bacteria like S. aureus. rjptonline.org
Conversely, electron-donating groups like methoxy (B1213986) (p-OCH3) can increase activity against Gram-negative bacteria such as E. coli. rjptonline.org
Studies on 1,2-disubstituted benzimidazole derivatives have identified compounds with potent activity against tolC-mutant E. coli, indicating that these derivatives can be optimized to overcome bacterial efflux pump-mediated resistance. nih.gov
Table 1: SAR Insights for Antibacterial Benzimidazole Derivatives
| Position | Substituent Effect | Bacterial Target Example | Citation |
|---|---|---|---|
| C-2 | o-hydroxyl phenyl ring | General antimicrobial | rjptonline.org |
| Phenyl ring at C-2 | Electron-withdrawing group (e.g., p-NO2) | S. aureus (Gram-positive) | rjptonline.org |
| Phenyl ring at C-2 | Electron-donating group (e.g., p-OCH3) | E. coli (Gram-negative) | rjptonline.org |
| N-1 and C-2 | Various substitutions | tolC-mutant E. coli | nih.gov |
Benzimidazole derivatives exert their antifungal effects through several mechanisms. A primary target is the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govmdpi.com By inhibiting enzymes in the ergosterol pathway, these compounds disrupt membrane integrity, leading to fungal cell death. nih.gov One specific enzyme target identified is 14α-demethylase, which is crucial for ergosterol synthesis. nih.govacs.org Other benzimidazole antifungals are known to target microtubules, disrupting cell division. nih.gov
Key SAR findings for antifungal activity include:
Substitution at the C-5 position of the benzimidazole ring is critical. The presence of electron-withdrawing groups like fluoro or chloro at this position significantly enhances antifungal activity against Candida species. nih.govacs.org
For activity against dermatophytes, an unsubstituted 5-position was found to be more effective than substitution with a sulfonic acid group (-SO3H). nih.gov
For benzimidazole-triazole hybrids, a fluoro substituent at the C-4 position of a phenyl ring attached to the triazole moiety is important for anticandidal activity. nih.gov
A novel (S)-2-aminoalkyl benzimidazole derivative was identified as a potential inhibitor of the ergosterol pathway, distinct from traditional benzimidazoles that target tubulin. nih.gov
Table 2: Antifungal Mechanisms and SAR of Benzimidazole Derivatives
| Mechanism of Action | Key Structural Feature | Fungal Target Example | Citation |
|---|---|---|---|
| Ergosterol biosynthesis inhibition | (S)-2-(1-Aminoisobutyl)-1-(3-chlorobenzyl) benzimidazole | Candida species | nih.gov |
| 14α-demethylase inhibition | Fluoro or chloro at C-5 of benzimidazole | Candida glabrata | nih.govacs.org |
| Microtubule disruption | Traditional benzimidazoles | General Fungi | nih.gov |
| Undefined | Unsubstituted C-5 position | Dermatophytes (M. gypseum, T. mentagrophytes) | nih.gov |
Benzimidazole-based compounds have demonstrated significant antiviral activity, particularly against RNA viruses like Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV). nih.govnih.gov The primary mechanism involves the inhibition of the viral RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication. nih.govnih.gov These compounds act as allosteric, non-nucleoside inhibitors, binding to a site on the enzyme away from the active site. nih.govnih.gov This binding event blocks the polymerase activity before the elongation step of RNA synthesis can occur. nih.govnih.gov
For HCV, resistance mutations have been mapped to a specific proline residue (Pro495) in the thumb domain of the RdRP, validating this region as an allosteric target site. nih.govnih.gov In addition to replication inhibition, some benzimidazole-2-phenyl-carboxamide derivatives have shown a dual mechanism against BVDV by also inhibiting the early stages of viral entry into the host cell. nih.gov Time-of-drug-addition assays suggest these compounds target the virus envelope rather than host cell components. nih.gov
Antiproliferative and Anticancer Action Mechanisms
The structural analogy of benzimidazole to purine nucleotides makes it an effective scaffold for developing anticancer agents that can interact with key molecules in cancer cells, such as enzymes and DNA. nveo.orgnih.govnih.gov These derivatives can induce apoptosis, inhibit tumor growth, and interfere with various signaling pathways. nveo.org
Benzimidazole derivatives exert their anticancer effects by inhibiting a range of enzymes crucial for cancer cell survival and proliferation.
Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair. nih.govnih.gov Benzimidazole derivatives have been developed as potent PARP-1 inhibitors. nih.govacs.org These inhibitors typically bind to the nicotinamide (B372718) (NI) site and the adenosine (B11128) (AD) site of the enzyme. nih.govresearchgate.net Modifications mainly occur on the benzimidazole skeleton (NI site) and a side chain at the C-2 position (AD site). nih.gov Compounds like Veliparib (ABT-888), a 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, show excellent potency against PARP-1 and PARP-2. acs.orgfrontiersin.org
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase whose overexpression is linked to cancer progression. nih.gov Benzimidazole derivatives have been designed as EGFR inhibitors, acting as ATP-competitive inhibitors in the kinase domain. frontiersin.org Their structure is similar to the quinazoline (B50416) core found in first- and second-generation EGFR inhibitors. frontiersin.org The benzimidazole nitrogen atoms can act as hydrogen bond acceptors, interacting with key residues like Met769 in the EGFR binding pocket. frontiersin.org Hybrids of benzimidazole and triazole have shown noteworthy inhibitory activity against EGFR. researchgate.nettandfonline.com
Topoisomerases: DNA topoisomerases (Topo I and Topo II) are essential enzymes that manage DNA topology during replication and transcription, making them prime targets for anticancer drugs. nih.govnih.gov Benzimidazole derivatives can act as topoisomerase inhibitors or "poisons." nih.gov Some, like the bi-benzimidazole Hoechst 33342, function as DNA minor groove binders, which inhibits the formation of the enzyme-DNA cleavable complex. nih.govnih.gov Other derivatives, such as benzimidazole-chalcone hybrids, act as non-intercalative catalytic inhibitors of Topo II, preventing the enzyme from re-ligating the DNA strands it has cleaved. rsc.orgrsc.org The flexible nature of bis-benzimidazole rings allows for high-affinity DNA binding, leading to conformational changes that disrupt enzyme function. nih.gov
Table 3: Anticancer Enzyme Targets of Benzimidazole Derivatives
| Enzyme Target | Mechanism of Inhibition | Example Class/Compound | Citation |
|---|---|---|---|
| PARP-1 | Binds to NI and AD sites, inhibiting DNA repair | Veliparib (ABT-888), Benzimidazole-4-carboxamides | nih.govacs.orgbenthamdirect.com |
| EGFR | ATP-competitive inhibition in the tyrosine kinase domain | Benzimidazole-triazole hybrids | frontiersin.orgnih.govresearchgate.net |
| Topoisomerase I/II | DNA minor groove binding; Catalytic inhibition | Bi-benzimidazoles (Hoechst 33342), Benzimidazole-chalcone hybrids | nih.govnih.govrsc.orgrsc.org |
DNA Intercalation and Binding Mechanisms
Derivatives of the benzimidazole scaffold are known to exert their anticancer effects by interacting directly with DNA, a primary target for many chemotherapeutic agents. researchgate.netresearchgate.net These interactions can occur through several modes, including the insertion of the planar benzimidazole ring system between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netfrontiersin.org This action can disrupt DNA replication and transcription, ultimately inhibiting cancer cell growth.
Another significant binding mechanism is the association with the minor groove of the DNA helix, often at A-T rich sequences. researchgate.net The curvature of the benzimidazole molecule and its capacity for hydrogen bonding allow it to fit snugly within the minor groove, interfering with the binding of essential DNA-processing enzymes like topoisomerases. nih.govbohrium.com
A notable study on 2-phenylbenzimidazole-4-carboxamides characterized them as "minimal" DNA-intercalating agents. nih.gov Despite having a lower DNA binding affinity compared to other tricyclic carboxamides, these compounds demonstrated in vivo antileukemic effects, suggesting a complex mechanism of action that may not solely rely on strong DNA intercalation. nih.gov
The DNA binding affinity of these compounds can be quantified using binding constants (Kb). Studies on benzimidazole Schiff base ligands and their metal complexes have shown moderate to strong binding to Calf Thymus DNA (CT-DNA), with binding constants varying based on the specific substitutions and coordinated metal ions. rsc.org
Table 1: DNA Binding Constants of Selected Benzimidazole Derivatives
| Compound | Binding Constant (Kb) (M-1) | Reference |
|---|---|---|
| (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol (L1) | 2.14 x 105 | rsc.org |
| Cu(II) Complex of L1 | 3.27 x 105 | rsc.org |
| Ni(II) Complex of L1 | 1.12 x 105 | rsc.org |
| (E)-1-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)methyl)naphthalene-2-ol (L2) | 1.76 x 104 | rsc.org |
Induction of Apoptotic Pathways and Cell Cycle Modulation
Beyond direct DNA interaction, N-Phenyl-1H-benzimidazole-1-carboxamide derivatives have been shown to trigger programmed cell death, or apoptosis, a critical pathway for eliminating cancerous cells. nih.govnih.gov This is often achieved by modulating the cell cycle, the series of events that lead to cell division and replication.
Research has demonstrated that these compounds can cause cell cycle arrest at various phases. For instance, certain N-phenyl-1H-indazole-1-carboxamides, which are structurally related to benzimidazoles, were found to cause a significant increase in the population of cells in the G0-G1 phase. nih.gov Other benzimidazole derivatives have been reported to induce arrest at the S or G2/M phases, preventing the cell from proceeding with DNA synthesis or mitosis. nih.govnih.gov
The induction of apoptosis by these derivatives involves a cascade of molecular events. Studies have shown that they can disturb the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. nih.gov This, in turn, activates a family of protease enzymes called caspases. Specifically, an increase in the levels of initiator caspase-8 and executioner caspase-3 has been observed following treatment with benzimidazole derivatives. frontiersin.orgnih.gov Furthermore, these compounds can modulate the expression of the Bcl-2 family of proteins, which regulate apoptosis. A favorable shift is often seen, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, tipping the balance towards cell death. frontiersin.orgnih.gov
Table 2: Effect of Benzimidazole Derivatives on Cell Cycle and Apoptotic Markers
| Compound Class | Effect on Cell Cycle | Effect on Apoptotic Proteins | Reference |
|---|---|---|---|
| Benzimidazole-based 1,3,4-oxadiazoles | Suppression of cell cycle progression | Induction of apoptosis | semanticscholar.org |
| N-phenyl-1H-indazole-1-carboxamides | G0-G1 phase arrest | Not specified | nih.gov |
| Benzimidazole/hydrazone hybrids | Not specified | Increased Caspase-3, Caspase-8, Bax; Decreased Bcl-2 | nih.gov |
Anti-inflammatory Activity Mechanisms
Inflammation is a complex biological response involving various cells, signaling molecules, and enzymes. Benzimidazole derivatives have been investigated for their potential to modulate these pathways, exhibiting anti-inflammatory effects through receptor antagonism and enzyme inhibition.
Receptor Antagonism (e.g., Cannabinoid Receptors, Bradykinin (B550075) Receptors, TRPV1)
The transient receptor potential vanilloid type-1 (TRPV1), a non-selective cation channel, is a key player in pain and neurogenic inflammation. Research has identified benzimidazole derivatives as potent TRPV1 receptor antagonists. nih.gov The development from a series of diaryl amides led to benzimidazole-containing compounds that could effectively block the TRPV1 receptor, highlighting a promising avenue for developing novel analgesic and anti-inflammatory agents. nih.gov
While the benzamide (B126) moiety has been explored as a component of antagonists for the bradykinin B1 receptor, another target in inflammation, specific studies focusing on this compound derivatives are less common. nih.gov Similarly, while various carboxamide structures have been investigated as cannabinoid receptor antagonists, direct evidence linking this specific benzimidazole scaffold to potent CB1 or CB2 antagonism is not extensively documented in the reviewed literature. nih.gov
Enzyme Modulation (e.g., COX-2, 5-Lipoxygenase Activating Protein)
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in synthesizing prostaglandins, which are key mediators of inflammation and pain. nih.govnano-ntp.com Inhibition of COX-2 is a major strategy for anti-inflammatory therapies. In silico molecular docking studies have been performed on benzimidazole derivatives to predict their binding affinity to COX-1 and COX-2 enzymes. plantarchives.org These computational analyses help to identify the structural features responsible for selective COX-2 inhibition, guiding the design of more effective and safer anti-inflammatory drugs. plantarchives.org The general class of benzimidazole-containing heterocycles has shown promise as COX inhibitors. nano-ntp.com
Antioxidant Activity Mechanisms
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Benzimidazoles have been recognized for their antioxidant potential. nih.gov
Free Radical Scavenging Pathways
The primary mechanism for the antioxidant activity of benzimidazole derivatives is their ability to act as free radical scavengers. nih.gov They can donate a hydrogen atom or an electron to neutralize highly reactive free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, thereby preventing oxidative damage to cells and tissues. researchgate.net
Structure-activity relationship studies have provided insights into what makes a potent antioxidant in this class. For example, research on benzimidazole-hydrazone derivatives revealed that the presence and number of hydroxyl (-OH) groups on the aryl ring significantly influence the antioxidant capacity. researchgate.net The introduction of a second hydroxyl group was found to increase the radical scavenging power substantially, underscoring the importance of hydrogen-donating substituents for this activity. researchgate.net
Table 3: Radical Scavenging Activity of a Benzimidazole Derivative
| Compound | Concentration | DPPH Radical Scavenging Activity (%) | Reference |
|---|
Metal Ion Chelation and Redox Modulation
The benzimidazole nucleus, a key component of the this compound structure, is known for its ability to interact with metal ions. This chelating property is fundamental to its role in various biological systems. For instance, the structural motif of benzimidazole is found in vitamin B12, where an N-ribosyl-5,6-dimethylbenzimidazole acts as a crucial axial ligand to a cobalt ion. tandfonline.com The aromatic and heterocyclic nature of the benzimidazole ring system facilitates interactions with a variety of biological targets through mechanisms that include metal ion chelation, π–π stacking, and hydrogen bonding. nih.gov
In addition to metal ion chelation, derivatives of benzimidazole carboxamides have been investigated for their ability to modulate redox processes. A study on N-substituted benzimidazole derived carboxamides revealed that certain derivatives exhibit pronounced antioxidative activity. Specifically, an unsubstituted derivative (compound 28 ) and a dimethoxy-substituted derivative (compound 34 ) demonstrated significant radical scavenging capabilities. tandfonline.com This suggests that the this compound scaffold can be tailored to influence the cellular redox environment, a property that is highly relevant in the context of diseases characterized by oxidative stress.
Table 1: Antioxidative Activity of Selected N-Substituted Benzimidazole Carboxamide Derivatives
| Compound | Substitution | Antioxidant Activity (IC50) | Ferric Reducing Antioxidant Power (mmol Fe2+/mmol C) |
|---|---|---|---|
| 28 | Unsubstituted | ~3.78 mM | 538.81 |
| 34 | Dimethoxy substituted | ~5.68 mM | 618.10 |
Other Investigated Biological Activities (e.g., Enzyme Specificity, Receptor Binding Affinity)
The structural versatility of this compound derivatives has enabled their exploration as modulators of various enzymes and receptors, leading to the identification of compounds with high specificity and affinity.
One notable area of investigation is their interaction with serotonin (B10506) receptors. A series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives bearing a piperazine (B1678402) moiety has been synthesized and evaluated for their affinity towards the 5-HT₄ receptor. nih.gov Within this series, compounds with an ethyl or cyclopropyl (B3062369) substituent at the 3-position of the benzimidazole ring displayed moderate to high affinity for the 5-HT₄ receptor, with Kᵢ values ranging from 6.7 to 75.4 nM, and exhibited moderate antagonist activity (pK_b = 6.19–7.73). nih.gov In contrast, derivatives with an isopropyl group at the same position showed moderate and selective 5-HT₄ affinity (Kᵢ ≥ 38.9 nM) but acted as partial agonists. nih.gov This demonstrates how subtle structural modifications can dramatically alter the pharmacological profile from an antagonist to a partial agonist.
Table 2: 5-HT₄ Receptor Binding Affinity and Functional Activity of Selected 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamide Derivatives
| Compound | 3-Substituent | 4-Piperazine Substituent | 5-HT₄ Kᵢ (nM) | 5-HT₄ Functional Activity (pKb or i.a.) |
|---|---|---|---|---|
| 5a | Isopropyl | Methyl | ≥ 38.9 | i.a. = 0.94 |
| 5h | Isopropyl | Butyl | - | pK_b = 7.94 |
| - | Ethyl/Cyclopropyl | Various | 6.7 - 75.4 | pK_b = 6.19 - 7.73 |
| 5r | Isopropyl | N-Butyl quaternized | 66.3 | i.a. = 0.93 |
Kᵢ: Inhibitory constant; pK_b: Antagonist affinity; i.a.: Intrinsic activity (partial agonist)
Furthermore, benzimidazole carboxamide derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.gov Molecular modeling studies have been conducted to understand the structure-activity relationships of these inhibitors. nih.gov In another study, novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides have been synthesized and evaluated as anticancer agents. nih.gov The most potent compound in this series, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o ), exhibited excellent cytotoxicity against the A549 lung cancer cell line with an IC₅₀ value of 0.15 µM and was found to target topoisomerase IIα. nih.gov
Table 3: Cytotoxic Activity of N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o)
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Lung Cancer) | 0.15 ± 0.01 |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling and other ligand-based drug design strategies are powerful computational tools for understanding the essential structural features required for biological activity and for designing novel, more potent compounds. These approaches have been successfully applied to the this compound scaffold.
A key strategy in ligand-based drug design is the development of a pharmacophore model, which represents the three-dimensional arrangement of essential features that a molecule must possess to bind to a specific target. researchgate.net This model can then be used to screen virtual libraries of compounds to identify new potential inhibitors. tandfonline.com
For instance, to understand the structure-activity correlation of benzimidazole carboxamide-based PARP-1 inhibitors, a combined molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling study was performed. nih.gov This led to the development of robust Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. The CoMFA model showed a high correlation coefficient (r²) of 0.913 and a predictive ability (q²) of 0.743, while the CoMSIA model yielded an r² of 0.869 and a q² of 0.734. nih.gov These models, based on the docked conformations of the inhibitors, provided valuable insights into the structure-activity relationships and are instrumental in predicting the activity of new inhibitors and guiding the design of novel and potent PARP-1 inhibitors. nih.gov
Similarly, atom-based 3D-QSAR models were developed for a series of benzimidazole-based agonists of the Farnesoid X receptor (FXR). researchgate.net The best pharmacophore hypothesis, HHHRR (three hydrophobic features and two aromatic rings), produced a 3D-QSAR model with a good statistical value (R² = 0.897) for the training set and good predictive power (Q² = 0.7559) for the test set. researchgate.net The contour maps generated from this model have been crucial in understanding the structure-activity relationships and guiding the design of new FXR agonists based on the benzimidazole scaffold. researchgate.net
Future Directions and Research Perspectives in N Phenyl 1h Benzimidazole 1 Carboxamide Chemistry
Development of Novel Synthetic Methodologies
Future research in the synthesis of N-phenyl-1H-benzimidazole-1-carboxamide and its derivatives will likely focus on efficiency, sustainability, and diversification. While traditional methods involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives remain relevant, newer approaches are being developed to overcome limitations such as harsh reaction conditions. researchgate.netresearchgate.net
Key future trends include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives. nih.gov Future work will likely expand the use of microwave irradiation to the synthesis of a broader range of carboxamide derivatives, offering a greener and more efficient alternative to conventional heating. nih.govnih.gov
Novel Catalytic Systems: Researchers are exploring a variety of catalysts to facilitate benzimidazole (B57391) ring formation under milder conditions. These include p-toluenesulfonic acid (ρ-TSOH), sodium metabisulfite, and even nanocatalysts like ZnO-NPs, which offer advantages such as high yields, recyclability, and environmentally friendly profiles. researchgate.netrsc.orgnsf.gov The development of new, more efficient catalysts will continue to be a priority.
One-Pot and Multicomponent Reactions: One-pot, three-component reactions have been successfully used to generate imidazole-based N-phenylbenzamide derivatives with high atom economy and in short reaction times. rsc.org This strategy, which involves combining multiple reactants in a single vessel to form a complex product, is expected to be increasingly applied to the synthesis of this compound libraries for high-throughput screening.
Green Chemistry Approaches: A growing emphasis is being placed on sustainable synthesis. This includes the use of environmentally benign solvents like water, recyclable catalysts, and energy-efficient reaction conditions, such as microwave heating or ambient temperature reactions. nih.gov
Advanced Spectroscopic and In-situ Characterization Techniques
While standard spectroscopic techniques such as NMR, FT-IR, and mass spectrometry are fundamental for routine characterization, future research will increasingly rely on more advanced methods to provide deeper insights into the structure and behavior of this compound derivatives. nih.govnih.gov
Single-Crystal X-ray Diffraction: This powerful technique provides unambiguous confirmation of molecular structure, including bond lengths, bond angles, and stereochemistry. It is crucial for validating the results of computational studies and understanding the precise three-dimensional arrangement of atoms, which governs intermolecular interactions and crystal packing. mdpi.com Its use will remain central to the detailed structural analysis of new derivatives.
Advanced NMR Techniques: Two-dimensional (2D) NMR spectroscopy and other advanced pulse sequences will be essential for unequivocally assigning the complex structures of substituted benzimidazole carboxamides.
In-situ Reaction Monitoring: Although not yet widely reported for this specific compound class, the application of in-situ spectroscopic techniques like process IR or Raman spectroscopy represents a significant future direction. These methods allow for real-time monitoring of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions, leading to a more profound understanding of reaction mechanisms.
Spectroscopic and Computational Synergy: The combination of experimental spectroscopy with theoretical calculations (e.g., DFT) to predict and interpret spectra (UV-Vis, IR, NMR) is becoming a standard practice. researchgate.netrsc.org This integrated approach allows for a more robust characterization, helping to assign complex spectral features and understand the electronic transitions responsible for observed photophysical properties. rsc.org
Integrated Computational and Experimental Approaches
The synergy between computational chemistry and experimental work is a major driver of innovation in the study of benzimidazole derivatives. This integrated approach allows researchers to rationalize experimental findings, predict the properties of novel compounds, and guide synthetic efforts, thereby saving time and resources.
Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, predict spectroscopic properties (IR, NMR), and analyze electronic structures. rsc.orgmdpi.com This method helps in correlating the geometric parameters with experimental data from X-ray crystallography and understanding the electronic effects of different substituents. mdpi.com
Molecular Docking: To explore the therapeutic potential of new this compound analogues, molecular docking is used to predict their binding affinity and orientation within the active sites of biological targets like enzymes or receptors. nih.govpolimi.itnih.gov This provides crucial insights into the structure-activity relationship (SAR) and helps in the rational design of more potent inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the dynamic behavior of ligand-receptor complexes over time. These simulations can confirm the stability of binding modes predicted by docking and provide a more detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rsc.orgpolimi.it
The combination of these computational tools with experimental synthesis and biological evaluation creates a powerful feedback loop, accelerating the discovery and optimization of new lead compounds. polimi.itnih.gov
Exploration of New Biological Targets and Mechanisms
The benzimidazole scaffold is a well-established pharmacophore known to interact with a multitude of biological targets. nih.govnih.govresearchgate.net Future research will focus on both optimizing activity against known targets and discovering novel therapeutic applications for this compound derivatives.
The structural versatility of the benzimidazole ring allows it to act as a purine (B94841) analogue, interacting with a wide array of biopolymers. polimi.itresearchgate.net Substitutions at the N-1, C-2, and phenyl ring positions can be systematically modified to fine-tune activity against specific targets. researchgate.net
Current and future areas of exploration include:
Anticancer Agents: Derivatives have shown activity by inhibiting enzymes crucial for cancer cell proliferation, such as topoisomerases (Topo I and IIα), vascular endothelial growth factor receptor-2 (VEGFR-2), and other kinases like EGFR and BRAFV600E. researchgate.netpolimi.itnih.govpolimi.it Future work will aim to enhance potency and selectivity for these targets.
Antimicrobial Agents: The scaffold has demonstrated antibacterial and antifungal properties. researchgate.netmdpi.com The search for new derivatives is driven by the urgent need for novel agents to combat drug-resistant pathogens.
Neurodegenerative Diseases: Benzimidazole-carboxamides have been investigated as potential treatments for Alzheimer's disease by targeting cholinesterases. nih.govrsc.org The ability to cross the blood-brain barrier makes this scaffold attractive for developing drugs against central nervous system disorders.
Antiviral Activity: Specific benzimidazole derivatives have been identified as potent entry inhibitors of viruses like the Lassa virus by targeting its envelope glycoprotein (B1211001) complex. This opens avenues for developing broad-spectrum antiviral agents.
Below is an interactive data table summarizing some of the biological targets investigated for benzimidazole carboxamide derivatives.
Design of Multitarget-Directed Ligands
Complex multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs inadequate. rsc.org The paradigm of "one molecule, multiple targets," leading to the development of Multi-Target-Directed Ligands (MTDLs), is a promising future strategy. The this compound scaffold is exceptionally well-suited for MTDL design due to its chemical tractability and ability to be decorated with various pharmacophores.
Future research will focus on designing single molecules that can simultaneously modulate different targets. For example, in Alzheimer's disease, a single compound could be designed to inhibit both cholinesterases and monoamine oxidases. rsc.org In cancer, benzimidazole derivatives are being developed to dually inhibit key signaling kinases like EGFR and BRAFV600E or to combine cytotoxic activity with anti-angiogenic effects by targeting VEGFR-2. nih.govpolimi.it This approach is anticipated to yield therapies with improved efficacy and a reduced likelihood of drug resistance.
Applications in Materials Science and Photophysics
Beyond pharmacology, the unique electronic and photophysical properties of the benzimidazole core are positioning its derivatives as promising candidates for applications in materials science. Research is expanding to explore their use in organic electronics and sensor technology.
Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives, known for their electron-transporting properties, are being integrated with other chromophores like pyrene (B120774) and carbazole (B46965) to create novel materials for OLEDs. researchgate.net These hybrid molecules have been successfully used as efficient blue emitters, a critical component for full-color displays and lighting. nih.gov Future work will aim to tune their molecular structure to achieve higher quantum efficiencies, better color purity, and longer device lifetimes.
Organic Thermoelectrics: Solution-processable benzimidazole derivatives are being investigated as n-type dopants for high-mobility conjugated polymers used in organic thermoelectric devices. mdpi.com These devices can convert waste heat into electricity, and optimizing the miscibility and electronic properties of benzimidazole dopants could significantly enhance their performance.
Chemosensors: The fluorescence of benzimidazole derivatives can be sensitive to the local environment, such as solvent polarity or the presence of specific analytes. rsc.org This property is being harnessed to develop chemosensors. For instance, carbazole-benzimidazole dyes have been shown to exhibit ratiometric emission changes in the presence of protons, making them suitable for use as acid vapor sensors. Similarly, benzimidazole-based complexes have been used for the electrochemical detection of biomolecules like guanine. polimi.it
Q & A
Q. What synthetic methodologies are recommended for preparing N-Phenyl-1H-benzimidazole-1-carboxamide?
The synthesis typically involves condensation reactions between benzimidazole derivatives and phenylcarbamoyl chloride. A common approach includes:
- Coupling agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid moiety.
- Catalysts : 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency under anhydrous conditions (e.g., dry dichloromethane or tetrahydrofuran) .
- Workup : Purification via column chromatography or recrystallization to isolate the product.
Key considerations : Monitor reaction progress using TLC and optimize stoichiometry to minimize side products like N-acylurea derivatives.
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm regioselectivity and purity. For example, aromatic protons in the benzimidazole ring typically resonate at δ 7.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated for : 237.09 g/mol).
- X-ray Crystallography : SHELX software (e.g., SHELXL) for resolving crystal structures, particularly to analyze hydrogen bonding and π-π stacking interactions .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Discrepancies often arise from variations in:
- Assay conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting cytotoxicity).
- Structural modifications : Substituents on the phenyl or benzimidazole rings altering binding affinities (e.g., electron-withdrawing groups enhancing antimicrobial activity) .
Methodological strategies :
Q. What experimental designs are optimal for evaluating the pharmacological potential of this compound?
- In vitro studies :
- Enzyme inhibition assays : Target enzymes like kinases or cytochrome P450 isoforms using fluorogenic substrates.
- Cellular models : Assess antiproliferative effects in cancer cell lines (e.g., MTT assay) or antimicrobial activity in bacterial cultures (e.g., MIC determination) .
- In vivo studies :
- Rodent models : Pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity screening (LD).
- Mechanistic studies : Western blotting or qPCR to analyze downstream signaling pathways (e.g., apoptosis markers like caspase-3) .
Q. How can structural data from X-ray crystallography inform the optimization of this compound derivatives?
- Hydrogen bonding networks : Identify key interactions with biological targets (e.g., carbonyl groups forming H-bonds with active-site residues).
- Conformational flexibility : Use SHELXL-refined structures to guide rigidification strategies (e.g., introducing methyl groups to restrict rotation) .
- Cofactor binding : Analyze π-π interactions with aromatic residues (e.g., tyrosine or tryptophan) to enhance binding affinity.
Data Contradiction and Validation
Q. How should researchers address inconsistencies in spectroscopic data for this compound?
- Reproducibility checks : Repeat synthesis and characterization under standardized conditions.
- Cross-validation : Compare NMR and MS data with computational predictions (e.g., ChemDraw simulations).
- Collaborative verification : Share samples with independent labs for blind testing .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
